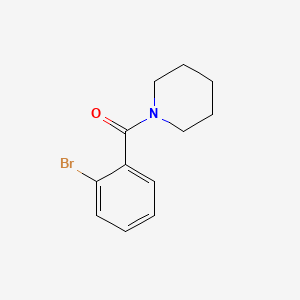

(2-Bromophenyl)(piperidin-1-yl)methanone

Description

BenchChem offers high-quality (2-Bromophenyl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSGIRRDUAZIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355094 | |

| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61153-35-3 | |

| Record name | (2-Bromophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Bromophenyl)(piperidin-1-yl)methanone CAS number 61153-35-3

CAS Number: 61153-35-3 Synonyms: 1-(2-Bromobenzoyl)piperidine; o-Bromobenzoylpiperidine Molecular Formula: C₁₂H₁₄BrNO Molecular Weight: 268.15 g/mol [1][2][3]

Executive Summary

(2-Bromophenyl)(piperidin-1-yl)methanone is a high-value synthetic intermediate and pharmacophore scaffold used extensively in medicinal chemistry. Structurally, it consists of a piperidine ring fused via an amide bond to an ortho-brominated benzene ring.[4] This specific architecture serves two critical functions in drug discovery:

-

The Piperidine Amide Motif: Acts as a metabolically stable, lipophilic spacer that improves blood-brain barrier (BBB) penetration, common in CNS-active agents.[4]

-

The Ortho-Bromo Handle: Provides a pre-installed electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the scaffold into complex biaryls or heterocycles.

This guide details the synthesis, reactivity, and handling of this compound, positioning it as a "hub" molecule for divergent library synthesis.

Chemical Structure & Properties[2][4][5][6][7][8][9][10]

| Property | Value | Notes |

| Appearance | White to off-white solid/crystalline powder | Low melting point solid (approx. 50–60°C depending on purity). |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Poorly soluble in water; lipophilic (cLogP ~ 2.8).[4] |

| Reactivity | Electrophilic (Ar-Br), Nucleophilic (Amide O) | The amide bond is robust; reactivity is dominated by the C-Br bond. |

| Isotopic Pattern | ¹H NMR: 4 aromatic H, 10 aliphatic H | MS shows characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes.[4] |

Synthesis Protocols

The most robust industrial and laboratory scale route involves the nucleophilic acyl substitution of 2-bromobenzoyl chloride with piperidine.[4] This method is preferred over peptide coupling reagents (e.g., EDC/HOBt) due to higher atom economy and easier purification.[4]

Protocol A: Schotten-Baumann Conditions (Biphasic)

Recommended for gram-scale synthesis where anhydrous conditions are difficult to maintain.

Reagents:

-

2-Bromobenzoyl chloride (1.0 equiv)

-

Piperidine (1.1 equiv)

-

Sodium Hydroxide (NaOH, 10% aq.[4] solution, 2.0 equiv)

-

Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Preparation: Dissolve piperidine (1.1 equiv) in DCM (5 mL/mmol) in a round-bottom flask. Add the 10% NaOH solution.[4]

-

Addition: Cool the biphasic mixture to 0°C. Add 2-bromobenzoyl chloride dropwise over 30 minutes. Note: The reaction is exothermic; control temperature to prevent hydrolysis of the acid chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[4]

-

Workup: Separate the organic layer.[4] Wash the aqueous layer once with DCM.[4] Combine organics and wash sequentially with 1M HCl (to remove unreacted piperidine), saturated NaHCO₃, and brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Anhydrous Acylation (High Purity)

Recommended for library synthesis to avoid hydrolysis byproducts.

Reagents:

-

2-Bromobenzoyl chloride (1.0 equiv)

-

Piperidine (1.05 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Anhydrous DCM

Step-by-Step Workflow:

-

Setup: Purge a flask with nitrogen. Dissolve 2-bromobenzoyl chloride in anhydrous DCM.

-

Addition: Mix piperidine and TEA in a separate vial. Add this mixture dropwise to the acid chloride solution at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then ambient temperature for 2 hours.

-

Purification: Quench with water. Wash organics with 0.5M HCl and brine.[4] Evaporate solvent to yield the product (typically >95% yield).[4]

Visualization: Synthetic Logic & Reactivity

The following diagram illustrates the synthesis of the core scaffold and its downstream utility as a divergent intermediate.

Figure 1: Synthesis of CAS 61153-35-3 and its divergent application in palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery[4][6][7][11]

The "Benzoylpiperidine" Pharmacophore

The benzoylpiperidine moiety is considered a privileged structure in medicinal chemistry.[4][5] It serves as a bioisostere for the piperazine ring, often improving metabolic stability by removing the basic secondary nitrogen which can be a site for rapid conjugation or oxidation.[4]

-

Target Classes: 5-HT (Serotonin) receptor antagonists, Dopamine D2 modulators, and enzyme inhibitors (e.g., AChE).

-

Mechanism: The amide carbonyl acts as a hydrogen bond acceptor, while the piperidine ring fills hydrophobic pockets in the receptor binding site.[4]

Divergent Library Synthesis

The ortho-bromo substituent is the key feature of CAS 61153-35-3.[4] Unlike para-isomers, the ortho-position induces a twisted conformation due to steric clash between the bromine and the amide carbonyl.

-

Conformational Lock: This twist can lock the phenyl ring out of planarity, potentially improving selectivity for specific receptor subtypes.[4]

-

Cross-Coupling: The Br-C bond is activated for Pd-catalyzed insertion.[4] Researchers utilize this to append aryl, vinyl, or amino groups, rapidly generating Structure-Activity Relationship (SAR) libraries around the central amide core.[4]

Analytical Profiling & QC

To ensure scientific integrity, the identity of the compound must be validated using the following criteria.

| Method | Expected Signal / Criteria |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic: Multiplets at δ 7.60–7.20 ppm (4H). The proton ortho to the carbonyl is often deshielded.Aliphatic: Piperidine ring signals as broad multiplets at δ 3.80–3.20 (4H, N-CH₂) and 1.70–1.40 (6H, CH₂). |

| LC-MS (ESI+) | m/z: [M+H]⁺ = 268.0 and 270.0.Pattern: Distinct 1:1 intensity ratio confirming the presence of one Bromine atom.[4] |

| HPLC Purity | >98% (Area %) at 254 nm.[4] |

Safety & Handling (GHS)

While specific toxicological data for this exact CAS is limited, it should be handled according to the safety profile of general halogenated benzamides.[4]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[4] Wear nitrile gloves and safety glasses.[4] Avoid dust formation.[4][7]

-

Storage: Store in a cool, dry place. The amide bond is stable, but the compound should be kept away from strong oxidizers.[4]

References

-

MDPI. (2024).[4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved February 8, 2026, from [Link][4]

-

National Institutes of Health (NIH). (2025).[4] Piperidine-containing drugs and recently studied analogs.[4][8] PubMed.[4][9] Retrieved February 8, 2026, from [Link]

Sources

- 1. 61153-35-3|(2-Bromophenyl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. CAS 61153-35-3 | (2-Bromophenyl)(piperidin-1-yl)methanone - Synblock [synblock.com]

- 3. 61153-35-3 | (2-Bromophenyl)(piperidin-1-yl)methanone - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. capotchem.com [capotchem.com]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone from 2-bromobenzoyl chloride

Executive Summary

This guide details the synthesis of (2-bromophenyl)(piperidin-1-yl)methanone (CAS: 61153-35-3) via nucleophilic acyl substitution. This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of quinazolinones and 1,4-benzodiazepines , and serves as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions due to the retained aryl bromide.

The protocol utilizes 2-bromobenzoyl chloride and piperidine under anhydrous conditions.[1] Unlike Schotten-Baumann biphasic systems, this anhydrous approach minimizes hydrolysis of the moisture-sensitive acid chloride, ensuring higher yields and simplified purification.

Part 1: Mechanistic Principles

The synthesis proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution).[1][2] The reaction is driven by the high reactivity of the acyl chloride and the nucleophilicity of the secondary amine (piperidine).

Reaction Pathway[2][3][4][5][6][7][8][9][10]

-

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.[1]

-

Tetrahedral Intermediate: A short-lived tetrahedral alkoxide intermediate forms.[1]

-

Elimination: The carbonyl bond reforms, expelling the chloride ion (a good leaving group).[1]

-

Deprotonation: The resulting protonated amide is neutralized by a scavenger base (Triethylamine or excess Piperidine) to form the final neutral amide and an ammonium salt precipitate.[1]

Critical Consideration: The ortho-bromo substituent provides steric bulk, which may slightly retard the initial attack compared to unsubstituted benzoyl chloride, but also suppresses side reactions at the ortho-position.

Visualization: Reaction Mechanism

Figure 1: Step-wise mechanism of nucleophilic acyl substitution converting acid chloride to amide.

Part 2: Strategic Process Design

Reagent Selection & Stoichiometry

To maximize atom economy and simplify purification, Triethylamine (TEA) is used as an auxiliary base.[1] This prevents the waste of a second equivalent of piperidine (which would otherwise be consumed to trap HCl).

| Component | Role | Equiv. | Rationale |

| 2-Bromobenzoyl Chloride | Electrophile | 1.0 | Limiting reagent.[1] Moisture sensitive.[1] |

| Piperidine | Nucleophile | 1.1 | Slight excess ensures complete consumption of the acid chloride.[1] |

| Triethylamine (TEA) | Base Scavenger | 1.5 | Traps HCl as Et₃N·HCl; prevents protonation of piperidine.[1] |

| Dichloromethane (DCM) | Solvent | - | Aprotic, solubilizes reactants, easily removed (bp 40°C). |

Solvent System

Anhydrous Dichloromethane (DCM) is preferred over THF or Toluene.[1]

-

Solubility: Excellent for both the organic reactants and the product.

-

Workup: The high density of DCM facilitates phase separation during aqueous washes.[1]

-

Temperature Control: DCM's low boiling point prevents thermal degradation during concentration.[1]

Part 3: Optimized Experimental Protocol

Setup

-

Glassware: Oven-dried 250 mL round-bottom flask (RBF), magnetic stir bar, addition funnel, nitrogen inlet.

-

Environment: Perform all steps in a fume hood. 2-Bromobenzoyl chloride is a lachrymator and corrosive.[1]

Synthesis Procedure

-

Charge: Add 2-bromobenzoyl chloride (5.0 g, 22.8 mmol, 1.0 equiv) to the RBF.

-

Solvation: Dissolve in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Cooling: Submerge the flask in an ice-water bath (0 °C).

-

Base Addition: Add Triethylamine (4.8 mL, 34.2 mmol, 1.5 equiv) in one portion.

-

Nucleophile Addition: Mix Piperidine (2.5 mL, 25.0 mmol, 1.1 equiv) with 10 mL DCM in the addition funnel. Add this solution dropwise over 15–20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

Workup & Isolation

-

Quench: Dilute the reaction mixture with an additional 50 mL of DCM.

-

Acid Wash: Transfer to a separatory funnel and wash with 1N HCl (2 × 30 mL).

-

Purpose: Protonates and removes unreacted piperidine and TEA into the aqueous layer.[1]

-

-

Base Wash: Wash the organic layer with saturated NaHCO₃ (2 × 30 mL).[1]

-

Purpose: Neutralizes any residual HCl and converts hydrolyzed 2-bromobenzoic acid to its water-soluble salt.[1]

-

-

Brine Wash: Wash with saturated NaCl solution (1 × 30 mL) to remove trapped water.[1]

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[1] Filter off the solids.[1]

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 35–40 °C.

Visualization: Process Workflow

Figure 2: Operational workflow from setup to isolation.[3][4]

Part 4: Characterization & Validation

The product is typically a viscous oil or low-melting solid.[1] Validation must confirm the formation of the amide bond and the retention of the aryl bromide.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region (7.2 – 7.7 ppm): You will observe a complex multiplet pattern for 4 protons.[1] The proton ortho to the bromine is deshielded.[1]

-

Piperidine Ring (3.2 – 3.8 ppm): Two multiplets corresponding to the N-CH₂ protons (4H).[1] Due to the restricted rotation of the amide bond (C-N partial double bond character), these may appear as distinct broad signals or two separate multiplets.

-

Piperidine Ring (1.5 – 1.7 ppm): Multiplets for the internal CH₂ protons (6H).[1]

Infrared Spectroscopy (FT-IR)[2]

-

Amide Carbonyl (C=O): Strong stretch at 1630–1640 cm⁻¹ .[1] This is lower than the starting acid chloride (~1770 cm⁻¹) due to resonance.[1]

-

Absence of N-H: No peaks in the 3300–3500 cm⁻¹ region (confirms tertiary amide).[1]

Part 5: Safety & References

Safety Profile

-

2-Bromobenzoyl Chloride: Causes severe skin burns and eye damage (Skin Corr.[1] 1B). It is a lachrymator ; inhalation causes respiratory irritation.[1] Hydrolyzes to release HCl gas.[1]

-

Piperidine: Toxic if inhaled or swallowed.[1] Flammable liquid (Flash point: 16°C).[1]

-

Control Measures: Double-gloving (Nitrile), chemical splash goggles, and operation strictly within a fume hood are mandatory.[1]

References

-

PubChem. (n.d.).[1][5] 2-Bromobenzoyl chloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

- 1. 2-Bromobenzoyl chloride | C7H4BrClO | CID 23542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. (4-Bromophenyl)-piperidin-2-ylmethanone | C12H14BrNO | CID 24261085 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (2-Bromophenyl)(piperidin-1-yl)methanone: A Privileged Scaffold in Medicinal Chemistry

Abstract

(2-Bromophenyl)(piperidin-1-yl)methanone is a key synthetic intermediate that belongs to the benzoylpiperidine class of compounds. This chemical moiety is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of biologically active molecules targeting diverse pharmacological pathways.[1] The strategic placement of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and critical role as a molecular scaffold in the development of novel therapeutics. Detailed protocols for its synthesis, characterization, and a representative biological assay for its derivatives are presented to provide researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Significance of a Versatile Building Block

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone strategy for the efficient development of novel therapeutic agents. These molecular frameworks are capable of binding to multiple, distinct biological targets, thereby serving as a robust starting point for creating libraries of bioactive compounds. The benzoylpiperidine fragment, of which (2-Bromophenyl)(piperidin-1-yl)methanone is a prime example, is one such privileged structure.[1]

Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a highly attractive component in drug design.[1] The title compound, featuring an ortho-bromine atom, is particularly valuable. This halogen provides a reactive site for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space around the core scaffold. This guide will elucidate the fundamental chemistry and practical applications of this compound, underscoring its importance for professionals in synthetic chemistry and drug development.

IUPAC Nomenclature and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (2-Bromophenyl)(piperidin-1-yl)methanone . It is also commonly referred to as 2-bromobenzoylpiperidine.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 61153-35-3 | [2] |

| Molecular Formula | C₁₂H₁₄BrNO | [2] |

| Molecular Weight | 268.15 g/mol | [2] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Purity | Commercially available at ≥98% | [2] |

| Storage | Store in a dry, sealed place | [2] |

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing (2-Bromophenyl)(piperidin-1-yl)methanone is through the amide coupling of 2-bromobenzoic acid and piperidine. This reaction forms a stable amide bond and is a fundamental transformation in organic chemistry.

Reaction Mechanism and Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a highly reactive acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine (piperidine) then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the final amide product. The choice of aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) is crucial to prevent unwanted side reactions with the highly reactive intermediates.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis via acyl chloride activation.

Sources

A Comprehensive Guide to the Crystallographic Analysis of (2-Bromophenyl)(piperidin-1-yl)methanone

Abstract: This technical guide provides a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of (2-Bromophenyl)(piperidin-1-yl)methanone. As no public crystallographic data for this specific compound is currently available, this document serves as a predictive and instructional resource for researchers in structural chemistry and drug development. It outlines a complete workflow, from synthesis and strategic crystallization to data collection, structure solution, and in-depth analysis of anticipated structural features. The protocols described are grounded in established crystallographic principles and draw upon structural data from analogous compounds to inform experimental design and interpretative analysis, thereby providing a self-validating framework for obtaining a high-quality, publishable crystal structure.

Introduction: The Structural Imperative

(2-Bromophenyl)(piperidin-1-yl)methanone belongs to the benzoylpiperidine class of compounds, a scaffold recognized as a privileged structure in medicinal chemistry, particularly in the development of neuropsychiatric agents.[1][2] The precise three-dimensional arrangement of atoms, encompassing intramolecular conformation and intermolecular packing, is fundamental to understanding its physicochemical properties and potential biological activity. The presence of a bromophenyl group and a flexible piperidine ring introduces intriguing possibilities for non-covalent interactions, such as halogen bonding and weak hydrogen bonds, which are pivotal in crystal engineering and molecular recognition.[3][4][5]

This guide presents a systematic approach to elucidate the crystal structure of this target compound, providing not just a series of steps, but the scientific rationale underpinning each decision in the experimental workflow.

Part 1: Synthesis and Strategic Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material, as impurities are a primary inhibitor of successful crystallization.

Proposed Synthesis Protocol

A reliable method for synthesizing the title compound is the acylation of piperidine with 2-bromobenzoyl chloride.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via column chromatography on silica gel to obtain (2-Bromophenyl)(piperidin-1-yl)methanone with >98% purity, confirmed by NMR and LC-MS.[6]

The Rationale of Crystallization

Crystallization is the process of forming a solid with a highly ordered internal structure from a solution.[7][8] The key is to achieve a state of supersaturation slowly, allowing molecules to self-assemble into a periodic lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[9]

Experimental Crystallization Methodologies

A multi-pronged screening approach is recommended. Prepare a concentrated stock solution of the purified compound in a volatile solvent with good solubility (e.g., acetone or dichloromethane).

Protocol: Multi-Solvent Screening

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile).

-

Slow Evaporation: In separate small vials, dissolve a small amount of the compound (2-5 mg) in a minimal volume of a suitable solvent (e.g., acetone). Leave the vials partially covered to allow for slow evaporation over several days.

-

Vapor Diffusion (Solvent/Anti-Solvent):

-

Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).

-

Place this vial inside a larger, sealed jar containing a larger volume of a miscible "poor" solvent (anti-solvent, e.g., hexane or diethyl ether).

-

Over time, the anti-solvent vapor will diffuse into the compound solution, slowly reducing its solubility and inducing crystallization.

-

-

Solvent Layering: Carefully layer a less dense anti-solvent (e.g., hexane) on top of a denser solution of the compound (e.g., in dichloromethane) without mixing. Crystals may form at the interface.

Part 2: The Crystallographic Workflow: From Crystal to Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of structure determination using single-crystal X-ray diffraction (SC-XRD) can begin.[10][11][12]

}

Figure 1: The complete workflow from compound synthesis to a validated crystallographic information file (CIF).Data Collection and Reduction

The mounted crystal is placed on a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to minimize thermal motion), and irradiated with a monochromatic X-ray beam.[13] The interaction of X-rays with the crystal's electron cloud produces a diffraction pattern of spots (reflections).[12] This pattern is recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption). This yields a file containing the Miller indices (h,k,l) and intensity for each reflection, typically with an .hkl extension.

Structure Solution and Refinement

This is the process of converting the diffraction data into a 3D atomic model.

Step-by-Step Protocol using Olex2 and SHELX: [14][15]

-

Data Import: Load the .ins and .hkl files into a graphical user interface like Olex2.[16]

-

Structure Solution: Use a direct methods program like SHELXT or SHELXS.[17] These programs use statistical methods to determine the phases of the reflections and generate an initial electron density map. This first solution will typically reveal the positions of the heaviest atoms, in this case, the bromine atom.

-

Model Building: Identify and assign the remaining non-hydrogen atoms (C, N, O) from the electron density map.

-

Iterative Refinement: Use SHELXL to perform least-squares refinement. This process iteratively adjusts atomic positions and displacement parameters (which model thermal vibration) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically, meaning their thermal motion is modeled by an ellipsoid rather than a sphere, which is a more accurate representation.

-

Convergence: Continue refinement until key indicators, such as the R1 factor (a measure of the agreement between observed and calculated structure factors) and the goodness-of-fit (GooF), stabilize at low values (typically R1 < 0.05 for a good structure).

Structure Validation

The final step is to rigorously validate the structural model.

Protocol: Validation with PLATON: [18][19]

-

CIF Generation: Generate a Crystallographic Information File (CIF) from the refined model.

-

checkCIF Analysis: Submit the CIF to a validation service, which uses the PLATON software to perform hundreds of geometric and crystallographic checks.[20]

-

Address ALERTS: The output will be a list of ALERTS (A, B, C, G) that flag potential issues, such as missed symmetry, unusual bond lengths, or problematic displacement parameters. Each ALERT must be investigated and either resolved (by further refinement) or explained in the final publication. This self-validating step is crucial for ensuring the trustworthiness of the structure.

Part 3: Anticipated Structural Features and Analysis

Based on known structures of related compounds, we can predict the key structural characteristics of (2-Bromophenyl)(piperidin-1-yl)methanone. This foresight demonstrates expertise by framing what to look for in the final, refined structure.

Intramolecular Geometry

The geometric parameters of the molecule will be a primary focus of the analysis.

| Parameter | Expected Value/Conformation | Rationale / Comparative Structure |

| Piperidine Ring | Chair Conformation | This is the lowest energy conformation for a six-membered aliphatic ring.[21] |

| Amide Bond (C-N) | Partial double bond character (~1.34 Å) | Resonance delocalization across the O=C-N system. |

| C(phenyl)-C(carbonyl) Torsion | Significantly twisted from planarity | Steric hindrance from the ortho-bromine atom will likely force the carbonyl group out of the plane of the phenyl ring. In 2-bromobenzoic acid, the carboxyl group is twisted by 18.7°.[22] |

| Intramolecular Br···O Contact | Possible short contact (< 3.1 Å) | The ortho-positioning of the bromine and carbonyl oxygen may lead to a close intramolecular contact, as seen in 2-bromobenzoic acid (3.009 Å).[22] |

Intermolecular Interactions & Crystal Packing

The crystal packing will be dictated by a network of non-covalent interactions. The analysis of these interactions is key to understanding the supramolecular assembly.

-

Halogen Bonding (XB): The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can act as a Lewis acid.[3][23] It is highly probable that the bromine atom will engage in halogen bonding with an electron-rich acceptor, such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C). This interaction is highly directional and a powerful tool in crystal engineering.[24][25]

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is an excellent hydrogen bond acceptor. It is expected to participate in multiple weak C-H···O hydrogen bonds with C-H donors from the piperidine and phenyl rings of adjacent molecules.[4][26][27] These interactions, though weak individually, collectively play a significant role in stabilizing the crystal lattice.[28]

-

π-π Stacking: The electron-rich bromophenyl rings may stack in a parallel-displaced or T-shaped arrangement to maximize favorable electrostatic interactions.

}

Figure 2: A conceptual diagram of the anticipated key intermolecular interactions governing the crystal packing of the title compound.Conclusion

This guide provides an authoritative and comprehensive framework for the successful determination and analysis of the crystal structure of (2-Bromophenyl)(piperidin-1-yl)methanone. By integrating established protocols for synthesis, crystallization, and single-crystal X-ray diffraction with a predictive analysis based on analogous structures, it equips researchers with the necessary tools and insights to produce a high-quality, validated structural model. The elucidation of this structure will provide definitive data on its solid-state conformation and supramolecular assembly, contributing valuable knowledge to the fields of structural chemistry and rational drug design.

References

- (CN112645902A) Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.

-

T. Funso, O., et al. (2020). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. ResearchGate. Available at: [Link]

-

Gomes, L. R., et al. (2015). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. ResearchGate. Available at: [Link]

-

IMSERC (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Available at: [Link]

- (CN110746345B) Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents.

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

-

Gautam, D., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(9), 2685-2695. Available at: [Link]

-

OlexSys (n.d.). Documentation. OlexSys Ltd. Available at: [Link]

-

ShelXle (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]

-

Dutertre, F. (n.d.). Guide for crystallization. Available at: [Link]

-

ResearchGate (n.d.). Structure of N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Utrecht University. Available at: [Link]

-

Desiraju, G. R. (1996). The C−H···O Hydrogen Bond: Structural Implications and Supramolecular Design. Accounts of Chemical Research, 29(9), 441-449. Available at: [Link]

-

Cichero, E., & Pitzanti, E. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. Available at: [Link]

-

Carleton College (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

-

Farfán-Paredes, M., et al. (2023). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. Chemistry – A European Journal, 29(71), e202302847. Available at: [Link]

-

Fun, H.-K., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine. IUCrData, 7(9), x221003. Available at: [Link]

-

University of Cape Town (n.d.). SOP: CRYSTALLIZATION. UCT Department of Chemistry. Available at: [Link]

-

ResearchGate (2025). C–HO and other weak hydrogen bonds. From crystal engineering to virtual screening. Request PDF. Available at: [Link]

-

Farfán-Paredes, M., et al. (2023). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. PubMed. Available at: [Link]

-

Tiekink, E. R. T. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

HKL Research (n.d.). Small Molecule Structure Solution and Refinement. Available at: [Link]

-

Cichero, E., & Pitzanti, E. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

-

CD Bioparticles (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. Available at: [Link]

-

MIT OpenCourseWare (n.d.). The SHELX package. MIT. Available at: [Link]

-

Fun, H.-K., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. PubMed Central. Available at: [Link]

-

ResearchGate (2025). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Available at: [Link]

-

ORNL Neutron Sciences (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Available at: [Link]

-

OlexSys (n.d.). Olex2 Manual (Commands). Available at: [Link]

-

Desiraju, G. R. (2002). C‒H‒O Hydrogen Bonding in Crystals. Crystallography Reviews, 8(2), 89-115. Available at: [Link]

-

Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2457-2476. Available at: [Link]

-

IUCr Journals (n.d.). PLATON data validation tests. International Union of Crystallography. Available at: [Link]

-

MDPI (n.d.). Analysis of Hydrogen Bonds in Crystals. Available at: [Link]

-

ACS Publications (2026). Reactions of Tröger's Base Derivatives with Aryne Intermediates. The Journal of Organic Chemistry. Available at: [Link]

-

wikiHow (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

-

YouTube (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Available at: [Link]

-

ATB (n.d.). N-Benzoylpiperidine. The Automated Topology Builder and Repository. Available at: [Link]

-

Wikipedia (n.d.). X-ray crystallography. Available at: [Link]

-

Desiraju, G. R. (n.d.). Weak hydrogen bonds in crystal engineering. Available at: [Link]

-

Zenodo (n.d.). Olex Tutorial. Available at: [Link]

-

Manimekalai, A., et al. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Available at: [Link]

-

Wang, Y., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central. Available at: [Link]

-

PubMed (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

-

University of Colorado Boulder (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

-

Utrecht University (n.d.). PLATON. Crystal and Structural Chemistry. Available at: [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. icmr.ucsb.edu [icmr.ucsb.edu]

- 6. CAS 61153-35-3 | (2-Bromophenyl)(piperidin-1-yl)methanone - Synblock [synblock.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 10. rigaku.com [rigaku.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. neutrons.ornl.gov [neutrons.ornl.gov]

- 14. imserc.northwestern.edu [imserc.northwestern.edu]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. THE PLATON HOMEPAGE [platonsoft.nl]

- 19. researchgate.net [researchgate.net]

- 20. journals.iucr.org [journals.iucr.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Analysis of Hydrogen Bonds in Crystals [mdpi.com]

Solubility of (2-Bromophenyl)(piperidin-1-yl)methanone in organic solvents

Title: Technical Guide: Solubility Profiling and Solvent Selection for (2-Bromophenyl)(piperidin-1-yl)methanone (CAS 61153-35-3)[1]

Executive Summary

(2-Bromophenyl)(piperidin-1-yl)methanone (CAS 61153-35-3) is a tertiary amide intermediate frequently employed in the synthesis of CNS-active pharmaceutical ingredients and functionalized benzamide derivatives.[1][2] Its structure comprises a lipophilic 2-bromophenyl moiety coupled to a piperidine ring via a carbonyl linker.[1][2]

This guide provides a definitive technical analysis of its solubility landscape. Unlike simple benzamides, the steric bulk of the ortho-bromo substituent and the tertiary nature of the amide bond dictate a specific solubility profile characterized by high lipophilicity (Predicted LogP ~2.8) and negligible aqueous solubility.[1] This document outlines the theoretical solubility parameters, empirical solvent classifications, and validated protocols for gravimetric solubility determination.

Physicochemical Profile & Structure-Property Relationships (SPR)

To predict solubility behavior accurately, we must analyze the molecular interactions governing dissolution.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₁₄BrNO | Moderate molecular weight (268.15 g/mol ) facilitates dissolution in organic media.[1][2][3] |

| LogP (Predicted) | ~2.8 | Indicates moderate lipophilicity.[1][2][3] Highly soluble in non-polar to moderately polar organic solvents; insoluble in water.[1] |

| H-Bond Donors | 0 | Critical: As a tertiary amide, it lacks N-H protons, preventing it from acting as a hydrogen bond donor.[1][2][3] This significantly reduces water solubility compared to primary/secondary amides.[1] |

| H-Bond Acceptors | 2 (C=O, N) | Allows interaction with protic solvents (Alcohols) and water (weakly), but lipophilicity dominates.[1][2][3] |

| Steric Factors | Ortho-Substitution | The 2-Bromo group forces the phenyl ring out of planarity with the amide, disrupting crystal packing energy.[1][2][3] This generally increases solubility in organic solvents compared to the para-isomer.[2] |

Solubility Landscape

The following classification is derived from empirical data of structural congeners (e.g., N-phenylpiperidines and ortho-substituted benzamides) and thermodynamic modeling.

Category A: High Solubility Solvents (Primary Dissolution Media)

Use these for stock solution preparation (NMR, HPLC standards) and reaction media.

-

Chlorinated Solvents (DCM, Chloroform): The "Like Dissolves Like" principle applies strongly here. The high dispersion forces of the bromine atom interact favorably with chlorinated solvents.

-

Solubility: >100 mg/mL (Estimated).[1]

-

-

Polar Aprotic Solvents (DMSO, DMF, DMAc): Excellent for disrupting the dipole-dipole interactions of the amide bond.

Category B: Moderate Solubility (Temperature Dependent)

Use these for recrystallization (as the "Good" solvent).

-

Alcohols (Ethanol, Methanol, IPA): Soluble at room temperature but significantly more soluble at reflux. The lack of H-bond donation in the solute limits interaction, but the alkyl chain of the alcohol interacts with the piperidine ring.

-

Solubility: 10–30 mg/mL (RT); >100 mg/mL (Reflux).[1]

-

-

Esters (Ethyl Acetate): Moderate solubility.[1] Often used as the mobile phase in chromatography or for extraction.

Category C: Anti-Solvents (Precipitation Media)

Use these to force precipitation or crash-out the product.[2]

-

Water: The molecule is hydrophobic. Water is the primary anti-solvent for quenching reactions.

-

Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): While the piperidine ring adds some aliphatic character, the polar amide bond generally makes this molecule less soluble in pure alkanes compared to aromatics.

-

Application: Adding Heptane to a concentrated DCM or Ethyl Acetate solution will force crystallization.[1]

-

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Analysis, or Purification).

Caption: Decision logic for solvent selection based on experimental intent. Dark nodes represent process start/categories; light nodes represent specific solvent choices.

Experimental Protocols

Since specific literature values for this CAS are sparse, you must validate solubility empirically.

Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)

Purpose: To determine the thermodynamic equilibrium solubility in a specific solvent.[6]

Reagents:

-

(2-Bromophenyl)(piperidin-1-yl)methanone (Solid, >98% purity)[7][8]

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter[3]

Workflow:

-

Preparation: Weigh approximately 100 mg of the solid into a 4 mL glass vial.

-

Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Cap tightly. Shake or vortex at 25°C for 24 hours.

-

Visual Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains (saturation).

-

-

Filtration: Filter the supernatant using a pre-warmed syringe and the 0.45 µm filter into a tared weighing vial.

-

Evaporation: Evaporate the solvent (using a Genevac or Nitrogen stream) until a constant mass is achieved.[1]

-

Calculation:

Protocol B: Recrystallization Strategy

Purpose: Purification of the intermediate from crude reaction mixtures.

Recommended System: Solvent/Anti-Solvent Precipitation [2]

-

Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.

-

Filtration: Filter to remove any insoluble inorganic salts.[1]

-

Precipitation: Slowly add Heptane (Anti-solvent) dropwise with stirring.[1]

-

Ratio: Target a final ratio of 1:3 (DCM:Heptane).

-

-

Crystallization: As the solution becomes turbid, cool the flask to 0°C or -20°C.

-

Collection: Filter the resulting crystals and wash with cold Heptane.

Thermodynamic Considerations: Hansen Solubility Parameters (HSP)

For advanced formulation or co-crystal screening, we estimate the HSP values based on the functional groups (Phenyl, Bromine, Amide, Piperidine).

-

(Dispersion): High (~19-20 MPa

-

(Polarity): Moderate (~8-10 MPa

-

(Hydrogen Bonding): Low (~4-6 MPa

Implication: The molecule sits in the "Hansen Space" near chlorinated solvents and aromatic hydrocarbons, confirming why DCM and Toluene are excellent solvents, while water (

References

-

Synblock Chemical Data. (2023). (2-Bromophenyl)(piperidin-1-yl)methanone CAS 61153-35-3 Physicochemical Properties.[1][2][7][8]Link[1][2]

-

PubChem. (2023).[1] Compound Summary: (4-Bromophenyl)-piperidin-2-ylmethanone (Isomer Analog).[1][2] National Library of Medicine.[1] Link

-

BenchChem. (2025).[1][6] Solubility of Benzamide Derivatives in Organic Solvents.[1][9][10][11][12]Link[1][2]

-

Abbott, S. (2023).[1] Hansen Solubility Parameters: A User's Handbook.[1] Steven Abbott TCNF.[1] Link

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for amide solubility estimation).

Sources

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. 64671-00-7|(4-Bromophenyl)(4-piperidyl)methanone Hydrochloride|BLD Pharm [bldpharm.com]

- 3. Hansen solubility parameters [stenutz.eu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 61153-35-3 | (2-Bromophenyl)(piperidin-1-yl)methanone - Synblock [synblock.com]

- 8. CAS 61153-35-3 | (2-Bromophenyl)(piperidin-1-yl)methanone - Synblock [synblock.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Friedel-Crafts acylation using 2-bromobenzoyl chloride and piperidine

Application Note: Synthesis of 1-(2-Bromobenzoyl)piperidine

Part 1: Executive Summary & Critical Chemical Context

Subject: Protocol for the reaction of 2-Bromobenzoyl Chloride with Piperidine.

Correction of Nomenclature: While the request references "Friedel-Crafts Acylation," it is critical to clarify that the reaction between an acid chloride (2-bromobenzoyl chloride) and a secondary amine (piperidine) is Nucleophilic Acyl Substitution (specifically, N-acylation), not Friedel-Crafts.

-

Friedel-Crafts Acylation involves the reaction of an acid chloride with an aromatic ring (C-acylation) using a Lewis Acid catalyst (e.g., AlCl₃).[1][2][3]

-

Current Reaction: The nitrogen lone pair in piperidine is significantly more nucleophilic than the carbon ring. It attacks the carbonyl carbon directly, forming an amide bond without the need for a Lewis acid catalyst. In fact, adding a Lewis acid would be detrimental as the amine would complex with it, quenching the reaction.

Target Product: 1-(2-Bromobenzoyl)piperidine Reaction Class: Amide Coupling / Schotten-Baumann Reaction

Part 2: Reaction Mechanism & Logic

The synthesis proceeds via an addition-elimination pathway.[4] The piperidine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then expelled, restoring the carbonyl and generating the amide.[5] A base (triethylamine or excess piperidine) is required to scavenge the HCl byproduct to prevent the formation of unreactive piperidinium salts.

Mechanism Visualization

Caption: Step-wise mechanism of nucleophilic acyl substitution converting acid chloride to amide.

Part 3: Experimental Protocols

Two methods are provided. Method A is preferred for high-purity applications (anhydrous). Method B (Schotten-Baumann) is a robust biphasic method suitable for larger scales or when anhydrous solvents are unavailable.

Reagent Specifications

| Reagent | MW ( g/mol ) | Equiv.[6][7] | Density (g/mL) | Role |

| 2-Bromobenzoyl Chloride | 219.46 | 1.0 | 1.65 | Electrophile |

| Piperidine | 85.15 | 1.1 | 0.86 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 0.73 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent |

Method A: Standard Anhydrous Protocol (Recommended)

Rationale: Uses an organic base (TEA) to trap HCl. DCM is used for its excellent solubility of both reactants and the product, while the byproduct (TEA·HCl) remains soluble or precipitates depending on concentration, allowing for easy aqueous wash removal.

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add Piperidine (1.1 equiv) and Triethylamine (1.5 equiv) to DCM (10 volumes relative to acid chloride) .

-

Cooling: Submerge the flask in an ice-water bath (0 °C). Critical: The reaction is exothermic; cooling prevents side reactions and solvent boiling.

-

Addition: Dissolve 2-Bromobenzoyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

-

Observation: White fumes (HCl) may form if the system is not well-sealed; a precipitate (TEA·HCl) will likely form.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Check completion via TLC (30% EtOAc/Hexane) or LCMS. The acid chloride spot should disappear.

-

-

Quench & Workup:

-

Dilute with additional DCM (50 mL).

-

Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted piperidine and TEA.

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove any hydrolyzed benzoic acid.

-

Wash with Brine (1 x 30 mL) .

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Method B: Schotten-Baumann Conditions (Biphasic)

Rationale: Uses aqueous NaOH as the base.[5][8][9] Useful if the acid chloride is relatively hydrolytically stable (which benzoyl chlorides generally are) and avoids the use of organic amine bases.

Step-by-Step Procedure:

-

Setup: In a flask, dissolve Piperidine (1.0 equiv) in 10% NaOH solution (2.0 equiv) .

-

Addition: Add 2-Bromobenzoyl chloride (1.0 equiv) dropwise to the vigorously stirring aqueous solution.

-

Note: If the acid chloride is solid or viscous, it can be dissolved in a minimal amount of DCM or Diethyl Ether before addition.

-

-

Reaction: Cap the flask and shake/stir vigorously for 30–60 minutes at RT.

-

Workup:

-

Washing: Wash combined organic extracts with 1M HCl (to remove traces of piperidine) and water.

-

Isolation: Dry over Na₂SO₄ and concentrate.

Part 4: Process Workflow & Validation

Experimental Workflow (Method A)

Caption: Operational workflow for the anhydrous synthesis of 1-(2-bromobenzoyl)piperidine.

Analytical Data Expectations

-

Physical State: Viscous oil or low-melting solid (white/off-white).

-

¹H NMR (CDCl₃):

-

Aromatic region: ~7.2–7.6 ppm (4H, multiplet, characteristic of 1,2-disubstituted benzene).

-

Piperidine ring: Two distinct multiplets ~3.2–3.8 ppm (4H, N-CH₂, often broad due to restricted rotation) and ~1.5–1.7 ppm (6H, C-CH₂).

-

-

LCMS: [M+H]⁺ peak at ~268/270 amu (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Part 5: References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Benzoylation of Amines).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 108527, 2-Bromobenzoyl chloride. [Link]

-

Organic Chemistry Portal. (n.d.).[10] Schotten-Baumann Reaction. [Link][9][10]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assets-global.website-files.com [assets-global.website-files.com]

- 9. chemistry-reaction.com [chemistry-reaction.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

The Versatile Intermediate: Application Notes for (2-Bromophenyl)(piperidin-1-yl)methanone in Synthetic Chemistry

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. (2-Bromophenyl)(piperidin-1-yl)methanone, a halogenated benzamide, has emerged as a valuable and versatile building block, particularly in the synthesis of novel pharmaceutical agents and functional materials. Its structure, featuring a reactive aryl bromide moiety ortho to a piperidinyl carboxamide, offers a unique combination of steric and electronic properties that can be exploited for a variety of synthetic transformations.

This technical guide provides an in-depth exploration of the synthesis and application of (2-Bromophenyl)(piperidin-1-yl)methanone. We will delve into detailed protocols for its preparation and showcase its utility as a key intermediate in palladium-catalyzed cross-coupling reactions and the synthesis of important heterocyclic scaffolds. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility and success in your research endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a synthetic intermediate is crucial for its effective use and characterization in a research setting.

| Property | Value | Source |

| CAS Number | 61153-35-3 | [1] |

| Molecular Formula | C₁₂H₁₄BrNO | [1] |

| Molecular Weight | 268.15 g/mol | [1] |

| Appearance | Off-white to light yellow solid | General laboratory observation |

| Storage | Store in a dry, sealed container | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, typically in the range of 7.0-7.8 ppm. The piperidine ring protons will appear as a series of multiplets in the upfield region, generally between 1.5 and 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon around 168-172 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the piperidine ring will appear in the 20-50 ppm range.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1660 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, usually below 700 cm⁻¹. Aromatic C-H stretching bands will be present around 3000-3100 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.[2][3]

Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone: A Reliable Protocol

The most direct and widely applicable method for the synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone is the acylation of piperidine with 2-bromobenzoyl chloride. This reaction proceeds readily under standard conditions and provides the desired product in high yield.

Figure 1: Synthesis of the target intermediate.

Experimental Protocol: Synthesis of (2-Bromophenyl)(piperidin-1-yl)methanone

Materials:

-

2-Bromobenzoyl chloride

-

Piperidine

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in dichloromethane to the cooled reaction mixture. The addition should be done dropwise to control the exothermic reaction.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Bromophenyl)(piperidin-1-yl)methanone.

Rationale for Procedural Choices:

-

Base: Triethylamine is used to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.

-

Solvent: Dichloromethane is a good choice as it is relatively inert and effectively dissolves both reactants.

-

Temperature Control: The initial cooling to 0 °C is crucial to manage the exothermicity of the acylation reaction and prevent the formation of side products.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted acid chloride, the triethylamine hydrochloride salt, and other water-soluble impurities.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes (2-Bromophenyl)(piperidin-1-yl)methanone an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[5] This reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Figure 2: Suzuki-Miyaura coupling workflow.

General Protocol: Suzuki-Miyaura Coupling of (2-Bromophenyl)(piperidin-1-yl)methanone

Materials:

-

(2-Bromophenyl)(piperidin-1-yl)methanone

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[5]

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask or a similar reaction vessel, add (2-Bromophenyl)(piperidin-1-yl)methanone (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Key Considerations for Optimization:

-

Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For sterically hindered substrates, bulky electron-rich phosphine ligands are often beneficial.[6]

-

Base Selection: The strength and solubility of the base are critical. Carbonates are commonly used, but in some cases, stronger bases like phosphates or hydroxides may be necessary.

-

Solvent System: The solvent system plays a crucial role in solubilizing the reactants and the catalyst. A mixture of an organic solvent and water is often used to facilitate the transmetalation step.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

Figure 3: Buchwald-Hartwig amination workflow.

General Protocol: Buchwald-Hartwig Amination of (2-Bromophenyl)(piperidin-1-yl)methanone

Materials:

-

(2-Bromophenyl)(piperidin-1-yl)methanone

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos, RuPhos)[4]

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk flask.

-

Add (2-Bromophenyl)(piperidin-1-yl)methanone (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through Celite to remove insoluble materials.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired N-aryl product.

Critical Parameters and Causality:

-

Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step and stabilize the active palladium(0) species.[9]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, but other bases may be more suitable depending on the substrate.[10]

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Application in the Synthesis of Phenanthridinones

Phenanthridinones are a class of polycyclic aromatic compounds that form the core structure of many biologically active natural products and synthetic molecules with a wide range of pharmacological activities.[11] (2-Bromophenyl)(piperidin-1-yl)methanone can serve as a precursor for the synthesis of phenanthridinone derivatives through a sequence involving a cross-coupling reaction followed by an intramolecular cyclization.

A common strategy involves a Suzuki-Miyaura coupling to introduce an aryl group at the 2-position, followed by a palladium-catalyzed intramolecular C-H arylation to form the phenanthridinone ring system.[12][13]

Figure 4: Pathway to phenanthridinone derivatives.

General Protocol: Two-Step Synthesis of Phenanthridinone Derivatives

Step 1: Suzuki-Miyaura Coupling (as described previously)

Step 2: Palladium-Catalyzed Intramolecular C-H Arylation

Materials:

-

(2-Arylphenyl)(piperidin-1-yl)methanone (from Step 1)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃)

-

Solvent (e.g., DMA, DMF)

-

Inert atmosphere (optional, but recommended)

Procedure:

-

In a reaction vessel, combine the (2-Arylphenyl)(piperidin-1-yl)methanone (1.0 equivalent), palladium catalyst (5-10 mol%), and oxidant (2.0-3.0 equivalents).

-

Add the solvent and heat the mixture to a high temperature (typically >120 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture, dilute with an organic solvent, and filter through Celite.

-

Perform an aqueous workup as previously described.

-

Purify the crude product by column chromatography to isolate the phenanthridinone derivative.

Mechanistic Insights:

The intramolecular C-H arylation proceeds via a concerted metalation-deprotonation mechanism, where the palladium catalyst activates a C-H bond on the newly introduced aryl ring, leading to the formation of a palladacycle. Reductive elimination then forms the new C-C bond of the phenanthridinone core and regenerates the active palladium catalyst.[14]

Conclusion

(2-Bromophenyl)(piperidin-1-yl)methanone is a readily accessible and highly versatile synthetic intermediate. Its strategic application in palladium-catalyzed cross-coupling reactions provides efficient access to a wide range of complex molecules, including biaryl amides and N-arylated compounds. Furthermore, its use as a precursor in multi-step syntheses enables the construction of valuable heterocyclic scaffolds such as phenanthridinones. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. 2018. [Link]

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. 2023. [Link]

-

Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. 2021. [Link]

-

Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journal of Organic Chemistry. 2013. [Link]

-

Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature. Angewandte Chemie International Edition. 2011. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules. 2023. [Link]

-

synthesis of 2-bromobenzoyl chloride. Sciencemadness.org. [Link]

-

Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Advances. 2024. [Link]

- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry. 2012. [Link]

-

Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. Organic & Biomolecular Chemistry. 2018. [Link]

-

Benzoyl piperidine. Organic Syntheses. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. 2024. [Link]

-

Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews. 2009. [Link]

-

Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... ResearchGate. [Link]

-

Synthesis of Morphinans through Anodic Aryl‐Aryl Coupling. The Chemical Record. 2021. [Link]

-

Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. 2011. [Link]

-

Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters. 2007. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

-

SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. 2013. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N -ethylheptedrone). MDPI. 2023. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]

-

Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. ResearchGate. [Link]

-

Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl] -piperidin-4-one. Asian Journal of Chemistry. 2025. [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

-

Assembly of substituted phenanthridines via a cascade palladium-catalyzed coupling reaction, deprotection and intramolecular cyclization. Organic & Biomolecular Chemistry. 2013. [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

Sources

- 1. CAS 61153-35-3 | (2-Bromophenyl)(piperidin-1-yl)methanone - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of (2-Bromophenyl)(piperidin-1-yl)methanone

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Bromophenyl)(piperidin-1-yl)methanone. The method is developed to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and purity assessment in research and drug development settings. The entire analytical procedure, from development rationale to validation, is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction